molecular formula C11H13FO3 B12215233 Oxirane, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]-

Oxirane, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]-

Cat. No.: B12215233
M. Wt: 212.22 g/mol
InChI Key: PEMGQDZGPGUIDM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]- typically involves the reaction of a suitable precursor with an epoxidizing agent. One common method is the reaction of 5-fluoro-2-(2-methoxyethoxy)phenyl)ethanol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Oxirane, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]- can undergo oxidation reactions, typically forming diols.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids like m-CPBA.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to open the oxirane ring.

Major Products Formed

Scientific Research Applications

Oxirane, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Oxirane, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]- involves its ability to react with various nucleophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. This reactivity allows it to interact with biological molecules, potentially modifying their function and activity. The specific molecular targets and pathways involved depend on the context of its use and the nature of the nucleophiles it encounters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxirane, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]- is unique due to the presence of the 5-fluoro-2-(2-methoxyethoxy)phenyl group, which imparts distinct chemical properties. This makes it more reactive and versatile in various chemical reactions compared to its simpler counterparts .

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

2-[5-fluoro-2-(2-methoxyethoxy)phenyl]oxirane

InChI

InChI=1S/C11H13FO3/c1-13-4-5-14-10-3-2-8(12)6-9(10)11-7-15-11/h2-3,6,11H,4-5,7H2,1H3

InChI Key

PEMGQDZGPGUIDM-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=C1)F)C2CO2

Origin of Product

United States

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